

Technical Guide: Synthesis and Characterization of (2,6-Dibromo-4-fluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2,6-Dibromo-4-fluorophenyl)methanol
Cat. No.:	B591520

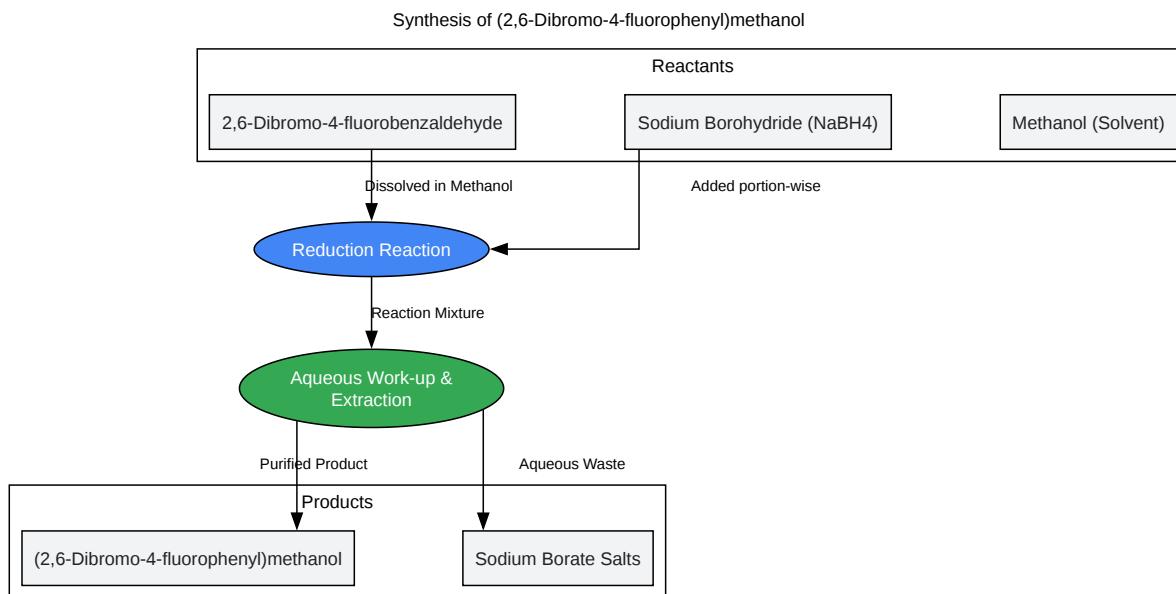
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(2,6-Dibromo-4-fluorophenyl)methanol**, a key intermediate in various pharmaceutical and chemical research applications. This document details the synthetic protocol, physical and spectroscopic properties, and experimental procedures.

Compound Overview

(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic alcohol. Its structure, featuring two bromine atoms and a fluorine atom on the phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.


Table 1: Physicochemical Properties of **(2,6-Dibromo-4-fluorophenyl)methanol**

Property	Value
CAS Number	1346674-69-8
Molecular Formula	C ₇ H ₅ Br ₂ FO[1]
Molecular Weight	283.92 g/mol
Appearance	Solid
Storage	Sealed in dry, room temperature

Synthesis of (2,6-Dibromo-4-fluorophenyl)methanol

The most common and efficient method for the synthesis of **(2,6-Dibromo-4-fluorophenyl)methanol** is the reduction of the corresponding aldehyde, 2,6-Dibromo-4-fluorobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Synthetic Scheme

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of 2,6-Dibromo-4-fluorobenzaldehyde.

Experimental Protocol

Materials:

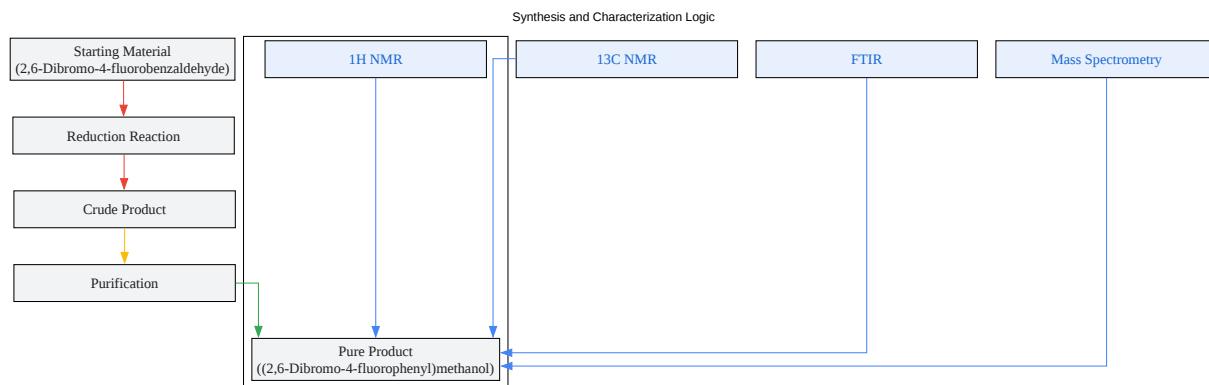
- 2,6-Dibromo-4-fluorobenzaldehyde (Commercially available from suppliers such as Shanghai Medfine Bio-pharma, AOBChem, and Sigma-Aldrich)[2][3]
- Sodium borohydride (NaBH_4)
- Methanol (reagent grade)

- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask, dissolve 2,6-Dibromo-4-fluorobenzaldehyde (1.0 eq) in methanol (20 mL).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **(2,6-Dibromo-4-fluorophenyl)methanol** can be further purified by column chromatography on silica gel if necessary.


Characterization of **(2,6-Dibromo-4-fluorophenyl)methanol**

The structure and purity of the synthesized **(2,6-Dibromo-4-fluorophenyl)methanol** are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **(2,6-Dibromo-4-fluorophenyl)methanol**

Technique	Data
¹ H NMR	Expected chemical shifts (δ) in CDCl_3 : Aromatic protons (2H, doublet), Methylene protons (- CH_2OH , 2H, singlet), Hydroxyl proton (-OH, 1H, broad singlet).
¹³ C NMR	Expected chemical shifts (δ) in CDCl_3 : Aromatic carbons (signals in the aromatic region, with C-F and C-Br coupling), Methylene carbon (- CH_2OH , signal around 60-70 ppm).
FTIR (KBr)	Characteristic peaks (cm^{-1}): ~3300 (O-H stretch, broad), ~3000 (aromatic C-H stretch), ~1400-1600 (aromatic C=C stretch), ~1050 (C-O stretch), ~550-750 (C-Br stretch).
Mass Spec. (EI)	Expected m/z: Molecular ion peak corresponding to $[\text{C}_7\text{H}_5\text{Br}_2\text{FO}]^+$, showing a characteristic isotopic pattern for two bromine atoms.

Logical Relationship of Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Logical flow from synthesis to structural confirmation.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.

- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

This guide provides a foundational understanding of the synthesis and characterization of **(2,6-Dibromo-4-fluorophenyl)methanol**. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (2,6-dibromo-4-fluorophenyl)methanol (C7H5Br2FO) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. aobchem.com [aobchem.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of (2,6-Dibromo-4-fluorophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591520#2-6-dibromo-4-fluorophenyl-methanol-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com